1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the benzodiazole class. Benzodiazoles are heterocyclic compounds characterized by a benzene ring fused to a diazole ring, which consists of two nitrogen atoms. This specific compound features an oxolan (tetrahydrofuran) moiety, which contributes to its structural complexity and potential biological activity. The compound is notable for its diverse applications in scientific research, particularly in medicinal chemistry and material science.
The compound can be classified under the following categories:
The synthesis of 1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole typically involves several steps:
These synthetic routes require careful control of reaction conditions such as temperature, time, and pH to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.
The molecular structure of 1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H13N2O |
| Molecular Weight | 203.25 g/mol |
| IUPAC Name | 1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole |
| InChI | InChI=1S/C12H13N2O/c1-2-6(4)10(7)11(8)12(9)5/h4-5,10H,2H2,1H3 |
| InChI Key | Not provided |
| Canonical SMILES | CCOCC(C)C1=CC=CC=N1C(=O)C=C(C)C |
The structure features a benzodiazole core with an oxolane ring connected via a methylene bridge.
The primary reactions involving 1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole include:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or for creating derivatives with improved activity profiles.
The mechanism of action for 1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets within biological systems:
The specific molecular targets and pathways involved depend on the biological activity being studied and require further investigation through experimental assays.
The physical properties of 1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole include:
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
Chemical properties include reactivity towards electrophiles due to the presence of nitrogen atoms in the benzodiazole ring and potential nucleophilic sites on the oxolane moiety.
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: